EPAC1 vs. EPAC2 Selectivity Window of Derived Inhibitor (R)-CE3F4
The target compound is the direct synthetic precursor to (R)-CE3F4, a chiral tetrahydroquinoline derivative. (R)-CE3F4 demonstrates a 10-fold selectivity for inhibiting EPAC1 (IC50 = 4.2 μM) over EPAC2 (IC50 = 44 μM), a critical differentiation from pan-EPAC inhibitors or less selective analogs . This selectivity is driven by the (R)-stereochemistry at the 2-methyl position, which is established during the functionalization of the 2-methyl-3,4-dihydroquinoline core.
| Evidence Dimension | Inhibitory potency (IC50) against EPAC isoforms |
|---|---|
| Target Compound Data | IC50 (EPAC1) = 4.2 μM; IC50 (EPAC2) = 44 μM |
| Comparator Or Baseline | The target compound itself is an inactive precursor; its derivative (R)-CE3F4 is compared to its own EPAC2 activity as an internal selectivity baseline. |
| Quantified Difference | 10-fold selectivity for EPAC1 over EPAC2 |
| Conditions | In vitro EPAC1 and EPAC2 GEF activity assays using purified recombinant proteins. |
Why This Matters
This 10-fold selectivity window is essential for dissecting EPAC1-specific functions in cardiac hypertrophy and cancer metastasis without confounding EPAC2-mediated effects, a capability not offered by the unfunctionalized scaffold or non-selective cAMP analogs.
